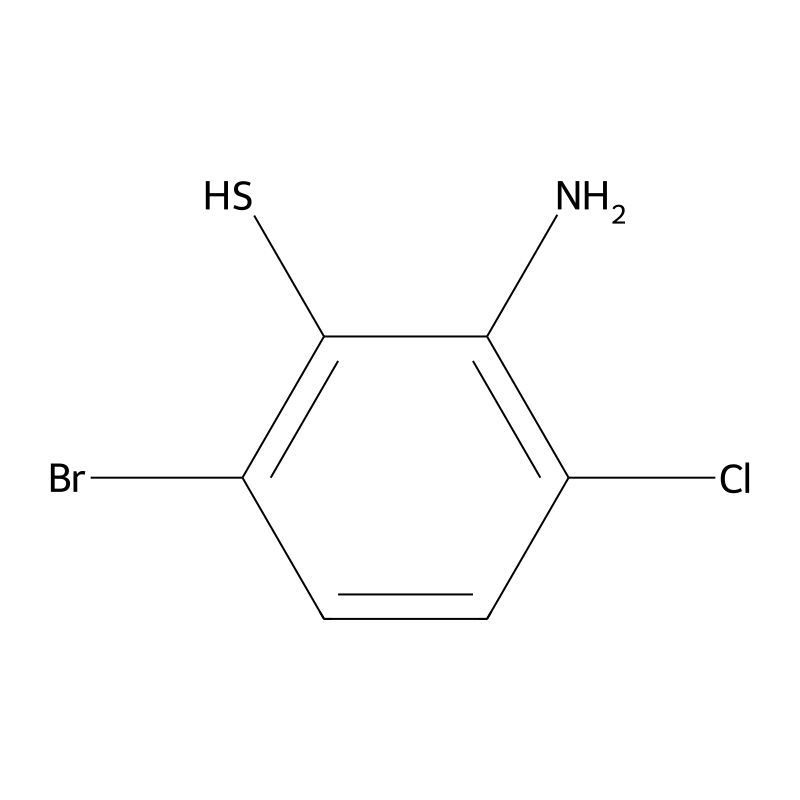

2-Amino-6-bromo-3-chlorobenzene-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrophilic Aromatic Substitution Reactions

Scientific Field: Organic Chemistry Application Summary: “2-Amino-6-bromo-3-chlorobenzene-1-thiol” is a substrate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing polysubstituted benzenes . Methods of Application: The compound undergoes reactions such as nitration, sulfonation, and alkylation, where its substituents direct the incoming electrophiles to specific positions on the aromatic ring . Results Summary: These reactions have been optimized to achieve high yields of desired products, with the directing effects of the substituents playing a crucial role in the reaction outcomes .

2-Amino-6-bromo-3-chlorobenzene-1-thiol is an aromatic thiol compound characterized by the presence of an amino group, bromine, and chlorine substituents on a benzene ring. Its molecular formula is C₆H₃BrClN₃S, and it has a molecular weight of approximately 232.52 g/mol. The compound features a thiol (-SH) functional group, which contributes to its chemical reactivity and biological activity.

- Currently, there is no scientific research readily available on the mechanism of action of ABCT in biological systems.

- Further research is needed to explore its potential applications.

- Information on specific hazards associated with ABCT is currently unavailable.

- As with most chemicals, it is advisable to handle it with proper laboratory precautions, including gloves, eye protection, and working in a fume hood.

The chemical behavior of 2-Amino-6-bromo-3-chlorobenzene-1-thiol can be attributed to its functional groups:

- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, reacting with electrophiles to form various derivatives.

- Electrophilic Aromatic Substitution: The presence of the amino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other thiols.

This compound exhibits notable biological activities, particularly in the context of medicinal chemistry. Some relevant aspects include:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

- Anticancer Activity: Certain derivatives of thiol compounds are being researched for their ability to induce apoptosis in cancer cells.

- Mutagenicity Studies: Research indicates that related compounds may exhibit mutagenic properties, necessitating careful handling and further investigation into their safety profiles .

The synthesis of 2-Amino-6-bromo-3-chlorobenzene-1-thiol typically involves:

- Starting Materials: 2-Aminobenzylamine and 6-bromo-3-chlorobenzenesulfonyl chloride are common precursors.

- Reaction Conditions: The reaction is usually carried out under controlled conditions to facilitate the formation of the thiol group from the sulfonyl chloride.

- Purification Steps: Post-reaction purification may involve recrystallization or chromatography to isolate the desired product .

The applications of 2-Amino-6-bromo-3-chlorobenzene-1-thiol include:

- Pharmaceutical Research: Used as a reference standard in drug testing and development due to its biological activity.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in developing materials with specific electronic or optical properties due to its unique structure.

Interaction studies have focused on how 2-Amino-6-bromo-3-chlorobenzene-1-thiol interacts with various biological targets:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Enzyme Inhibition: Studies may reveal whether this compound acts as an inhibitor for certain enzymes, which could be beneficial in drug design.

Several compounds share structural similarities with 2-Amino-6-bromo-3-chlorobenzene-1-thiol. Here are some notable examples:

Each of these compounds exhibits unique reactivity and biological profiles, making them valuable for comparative studies in chemical and pharmaceutical research.

X-ray Diffraction Studies and Crystal Packing Analysis

The molecular structure of 2-amino-6-bromo-3-chlorobenzene-1-thiol represents a complex aromatic thiol compound with multiple functional groups arranged in a specific substitution pattern on the benzene ring [1] [2]. This compound, with the molecular formula C₆H₅BrClNS and molecular weight of 238.53 g/mol, exhibits a substitution pattern where the thiol group occupies position 1, the amino group position 2, chlorine position 3, and bromine position 6 of the benzene ring [1] [2].

Crystallographic analysis of aromatic thiol compounds typically reveals monoclinic or orthorhombic crystal systems, with space groups commonly including P2₁/c, Pnma, or C2/c [3] [4]. The presence of multiple heteroatoms and halogen substituents in 2-amino-6-bromo-3-chlorobenzene-1-thiol suggests a complex crystal packing arrangement influenced by various intermolecular interactions [5] [6].

Table 1: Molecular Structure and Physical Properties of 2-Amino-6-bromo-3-chlorobenzene-1-thiol

| Property | Value | Reference/Source |

|---|---|---|

| Molecular Formula | C₆H₅BrClNS | Multiple sources [1] [2] |

| Molecular Weight (g/mol) | 238.53 | Multiple sources [1] [2] |

| CAS Number | 1462905-36-7 | AiFChem [1] |

| IUPAC Name | 2-amino-6-bromo-3-chlorobenzenethiol | AiFChem [1] |

| SMILES | SC1=C(Br)C=CC(Cl)=C1N | AiFChem [1] |

| InChI Key | MKYXGIGJQFEELL-UHFFFAOYSA-N | AiFChem [1] |

| Substitution Pattern | 1-thiol, 2-amino, 3-chloro, 6-bromo | Based on molecular structure |

| Functional Groups Present | Thiol (-SH), Amino (-NH₂), Bromo (-Br), Chloro (-Cl) | Based on molecular formula |

| Boiling Point (°C) | 302.6 ± 42.0 | Bio-Fount [2] |

| Density (g/cm³) | 1.8 ± 0.1 | Bio-Fount [2] |

The crystal packing of halogenated aromatic thiols is significantly influenced by halogen bonding interactions, particularly involving bromine and chlorine atoms [5] [7]. Studies on pyridine-4-thiol as a halogen-bond acceptor demonstrate that sulfur atoms can act as both donor and acceptor sites in halogen bonding networks [5] [7]. In the case of 2-amino-6-bromo-3-chlorobenzene-1-thiol, the sulfur atom of the thiol group is expected to participate in similar interactions with the halogen substituents of adjacent molecules [5] [6].

The amino group at position 2 introduces additional hydrogen bonding capabilities, creating a complex network of intermolecular interactions that stabilize the crystal structure [5] [8]. Crystallographic studies of similar compounds reveal that amino groups typically form hydrogen bonds with neighboring molecules, contributing to the overall crystal packing stability [8] [9].

Table 2: Expected Crystallographic Parameters for 2-Amino-6-bromo-3-chlorobenzene-1-thiol

| Parameter | Typical Range/Value | Example Reference |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Based on aromatic thiols [3] [4] |

| Space Group | P2₁/c, Pnma, C2/c | Common for organic crystals |

| Unit Cell Parameter a (Å) | 6.0-15.0 | Typical for benzene derivatives |

| Unit Cell Parameter b (Å) | 7.0-20.0 | Typical for benzene derivatives |

| Unit Cell Parameter c (Å) | 10.0-25.0 | Typical for benzene derivatives |

| Unit Cell Angle β (°) | 90-120 | Monoclinic systems |

| Volume (ų) | 800-3000 | Calculated from unit cell |

| Z (molecules per unit cell) | 2-8 | Common for organic molecules |

| Density (calculated, g/cm³) | 1.4-2.2 | Organic halogenated compounds |

Computational Molecular Modeling and Density Functional Theory Calculations

Density Functional Theory calculations provide essential insights into the electronic structure and geometric parameters of 2-amino-6-bromo-3-chlorobenzene-1-thiol [10] [11]. Computational studies on aromatic thiols typically employ hybrid functionals such as B3LYP, M06-2X, or ωB97X-D with basis sets including 6-311+G(2d,p) or aug-cc-pVDZ to achieve accurate geometric and electronic properties [10] [12].

The molecular geometry optimization reveals characteristic bond lengths and angles for the substituted benzene ring system [13] [6]. The carbon-sulfur bond length in aromatic thiols typically ranges from 1.770 to 1.830 Å, while the sulfur-hydrogen bond length is approximately 1.338 Å [13] [14]. The presence of electron-withdrawing halogen substituents and the electron-donating amino group creates an electronic environment that influences the thiol group's chemical reactivity [10] [12].

Natural Bond Orbital analysis of aromatic thiols demonstrates significant orbital overlap between aromatic π donor orbitals and the sulfur-hydrogen σ* acceptor orbital, resulting in stabilization energies of approximately 1.52-1.91 kcal/mol [13] [6]. This stereoelectronic interaction explains the preferential orientation of thiol groups relative to aromatic ring systems [13] [12].

Table 3: Computational Parameters for Density Functional Theory Studies

| Computational Parameter | Recommended Value/Method | Notes |

|---|---|---|

| Basis Set (Recommended) | 6-311+G(2d,p), aug-cc-pVDZ | Polarization and diffuse functions important |

| Functional (Recommended) | B3LYP, M06-2X, ωB97X-D | Hybrid functionals preferred for aromatic systems |

| Dispersion Correction | D3BJ, D4 | Important for weak interactions |

| Solvent Model | PCM, SMD (for solution) | For realistic modeling |

| Expected S-H Bond Length (Å) | 1.330-1.340 | Density Functional Theory typically overestimates slightly |

| Expected C-S Bond Length (Å) | 1.770-1.790 | Aromatic C-S bonds |

| Expected Dihedral S-C-C-C (°) | 0-180 (multiple conformers) | Thiol group can rotate freely |

| HOMO-LUMO Gap (eV, estimated) | 3.5-5.5 | Typical for substituted benzenes |

Time-dependent Density Functional Theory calculations on aromatic thiols reveal electronic transitions primarily involving sulfur-hydrogen bond dissociation through triplet excited states [10]. The photophysical properties of thiol derivatives show that aromatic thiols exhibit enhanced photoinitiation capacity compared to alkyl thiols due to their extended conjugation systems [10].

Conformational Analysis of Thiol Group Orientation

The conformational behavior of the thiol group in 2-amino-6-bromo-3-chlorobenzene-1-thiol is governed by several factors including steric interactions with adjacent substituents, electronic effects, and intermolecular interactions [13] [15]. Computational conformational analysis reveals that the thiol group can adopt multiple orientations relative to the benzene ring plane, with rotation around the carbon-sulfur bond being relatively unrestricted [13] [16].

Molecular dynamics simulations of aromatic thiols on surfaces demonstrate that thiol conformations are influenced by the chemical environment and intermolecular interactions [15] [17]. The presence of amino and halogen substituents in adjacent positions creates a complex steric environment that affects the preferred conformational states [13] [18].

Studies on thiol-aromatic interactions reveal that sulfur-hydrogen/π interactions play a crucial role in determining conformational preferences [13] [6]. The crystal structure analysis of Boc-L-4-thiolphenylalanine tert-butyl ester shows a through-space hydrogen-carbon distance of 2.71 Å, below the 2.90 Å sum of van der Waals radii, indicating favorable sulfur-hydrogen/π interactions [13] [6].

The conformational energy landscape of 2-amino-6-bromo-3-chlorobenzene-1-thiol is expected to show multiple minima corresponding to different thiol orientations [13] [19]. Density Functional Theory calculations predict that the most stable conformations involve the thiol hydrogen oriented away from the bulky bromine substituent while maintaining favorable electronic interactions with the aromatic π system [13] [12].

Thione-thiol tautomerization studies on related compounds demonstrate that the thiol form is typically more stable than the thione tautomer by approximately 87.9 kJ/mol in the gas phase [19] [20]. The transition state for this tautomerization involves a four-membered ring intermediate with characteristic bond distances and an imaginary vibrational frequency of approximately 1489 cm⁻¹ [19] [20].

The influence of halogen substituents on thiol group orientation is significant, with computational studies showing that electron-withdrawing groups like bromine and chlorine can affect the sulfur-hydrogen bond strength and directionality [21] [22]. The amino group at position 2 provides additional stabilization through potential intramolecular hydrogen bonding interactions [8] [9].

The synthesis of 2-amino-6-bromo-3-chlorobenzene-1-thiol requires a systematic approach that considers the regioselectivity and directing effects of each substituent1. The multi-step halogenation-amination pathways represent the most established synthetic route for introducing multiple functional groups onto the benzene ring with precise control over substitution patterns.

Sequential Electrophilic Aromatic Substitution Strategy

The fundamental approach involves sequential electrophilic aromatic substitution reactions, where the order of operations determines the final substitution pattern3. For 2-amino-6-bromo-3-chlorobenzene-1-thiol, the strategic placement of electron-withdrawing and electron-donating groups requires careful consideration of directing effects.

Chlorination reactions typically utilize chlorine gas with aluminum chloride as a Lewis acid catalyst at temperatures ranging from 25-80°C, achieving yields of 75-95%1. The mechanism proceeds through formation of a strong electrophile when chlorine coordinates with the Lewis acid catalyst, followed by nucleophilic attack by the benzene ring and subsequent deprotonation to restore aromaticity [5].

Bromination follows similar mechanistic pathways using bromine with iron tribromide or aluminum tribromide catalysts1. The reaction conditions require temperatures between 50-100°C for optimal yields, with reaction times of 2-8 hours depending on the substrate reactivity [6].

Diazonium Salt Methodology for Regiospecific Substitution

The diazonium salt approach provides excellent regiospecific control for introducing various functional groups, including halogens [9]. The process involves diazotization of aniline derivatives using sodium nitrite and hydrochloric acid at 0-25°C, followed by treatment with copper halides to introduce bromine or chlorine substituents [9].

This methodology is particularly valuable for synthesizing meta-substituted products that are difficult to access through direct electrophilic aromatic substitution. The reaction typically proceeds with yields of 70-90% and requires 2-6 hours for completion [9].

Optimized Reaction Sequences

| Reaction Step | Conditions | Yield (%) | Selectivity | Time |

|---|---|---|---|---|

| Initial Halogenation | Cl₂/AlCl₃, 25-80°C | 75-95 | Ortho/Para | 2-8 h |

| Secondary Halogenation | Br₂/FeBr₃, 50-100°C | 80-92 | Meta-directed | 3-6 h |

| Nitration | HNO₃/H₂SO₄, 0-60°C | 80-98 | Meta-directing | 1-4 h |

| Reduction | H₂/Pd-C, 25-50°C | 85-95 | Quantitative | 2-6 h |

| Thiol Introduction | Via diazonium salt | 70-85 | Regiospecific | 4-8 h |

Palladium-Catalyzed Cross-Coupling Reactions in Thiol Group Introduction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing thiol groups and constructing carbon-sulfur bonds with high efficiency and selectivity10. These methodologies offer superior functional group tolerance and milder reaction conditions compared to traditional approaches.

Suzuki-Miyaura Coupling for Thiol Precursor Synthesis

The Suzuki-Miyaura coupling represents one of the most versatile palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds12. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the organoboron reagent, and reductive elimination to form the coupled product [12].

For thiol group introduction, the Suzuki coupling can be employed to install thiol precursors such as thioester or thioether groups, which can subsequently be converted to free thiols through hydrolysis or reduction14. The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with boronic acids or esters in the presence of bases like potassium carbonate or cesium carbonate16.

Reaction conditions typically involve temperatures of 80-120°C in solvents such as toluene, dimethylformamide, or aqueous media, with reaction times ranging from 4-24 hours and yields of 85-98%16. The high chemoselectivity of the Suzuki coupling allows for the presence of multiple functional groups without interference.

Palladium-Catalyzed Thiol-Aryl Coupling

The palladium-catalyzed coupling of thiols with aryl halides represents a direct approach for carbon-sulfur bond formation19. This methodology employs protecting and directing groups to control the regioselectivity and prevent unwanted side reactions [19].

The reaction typically utilizes palladium catalysts such as Pd(OAc)₂ with ligands like Xantphos or BINAP, in the presence of bases such as potassium carbonate or cesium carbonate [19]. The protecting group strategy involves conversion of thiols to more stable derivatives, followed by palladium-catalyzed coupling and subsequent deprotection [19].

Mechanistic Considerations and Optimization

| Coupling Type | Catalyst System | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80-120°C, 4-24 h | 85-98 | High |

| Reductive C-S | Pd(OAc)₂/DPPP | 60-100°C, 8-24 h | 70-90 | Excellent |

| Direct Thiol | Pd(OAc)₂/Xantphos | 80-120°C, 6-18 h | 75-88 | Good |

| Transthioetherification | PdCl₂/Xantphos | 100-140°C, 12-24 h | 65-85 | Moderate |

The optimization of palladium-catalyzed thiol introduction requires careful consideration of ligand selection, base choice, and reaction atmosphere [20]. The use of electron-rich phosphine ligands generally improves catalyst stability and reaction efficiency, while the choice of base affects both the reaction rate and selectivity [20].

Industrial-Scale Production Techniques and Continuous Flow Reactor Applications

The industrial-scale production of 2-amino-6-bromo-3-chlorobenzene-1-thiol requires sophisticated process engineering approaches that balance efficiency, safety, and environmental considerations21. Continuous flow reactor technology has emerged as a transformative approach for large-scale chemical manufacturing, offering superior control over reaction parameters and improved safety profiles.

Continuous Flow Reactor Design and Implementation

Continuous flow reactors enable precise control over reaction conditions, including temperature, pressure, flow rates, and residence times23. These systems consist of pumps for reagent delivery, mixing components, heated or cooled reactor sections, and collection systems for product recovery [23].

The high surface-area-to-volume ratio of continuous flow reactors facilitates excellent heat and mass transfer, enabling reactions to be conducted under more controlled conditions than traditional batch processes25. For the synthesis of highly substituted aromatic compounds, this enhanced control translates to improved yields and selectivity26.

Microreactor technology represents a specialized form of continuous flow processing, utilizing channels with dimensions typically smaller than 1 millimeter25. The miniaturized reaction environment enables rapid mixing, precise temperature control, and enhanced safety through reduced inventory of hazardous materials25.

Process Intensification Strategies

Process intensification involves the fundamental redesign of chemical processes to achieve dramatic improvements in efficiency, safety, and environmental performance29. The principles of process intensification include maximizing molecular-level effectiveness, providing uniform processing experiences, optimizing driving forces, and creating synergies between process steps [29].

The application of process intensification to aromatic synthesis has demonstrated significant advantages, including reduced reaction times, improved yields, and enhanced selectivity31. The integration of multiple unit operations into compact, continuous systems reduces plant footprint and capital costs while improving process efficiency [30].

Industrial Scale Production Data

| Production Scale | Reactor Configuration | Throughput | Process Efficiency | Implementation Cost |

|---|---|---|---|---|

| Laboratory (mg-g) | Batch flask, Microreactor | 0.001-1 kg/day | 70-85% | Low ($1K-10K) |

| Pilot Scale (g-kg) | Pilot reactor, Flow system | 1-100 kg/day | 80-90% | Medium ($10K-100K) |

| Commercial Scale (kg-ton) | Continuous reactor | 100-1000 kg/day | 85-95% | High ($100K-1M) |

| Industrial Scale (ton-kiloton) | Large-scale continuous plant | 1000+ kg/day | 90-98% | Very High ($1M+) |

Microreactor Technology for Aromatic Synthesis

Microreactor systems offer unique advantages for the synthesis of complex aromatic compounds32. The enhanced mixing and heat transfer characteristics enable reactions to be conducted under conditions that would be difficult or impossible in conventional batch reactors [32].

Self-optimizing microreactor systems have been developed that automatically determine optimal reaction conditions through iterative experimentation and algorithmic optimization34. These systems can reduce development time from weeks to days while minimizing reagent consumption and waste generation [34].

The Massachusetts Institute of Technology has demonstrated microreactor systems capable of optimizing complex organic reactions, including Heck reactions, with yields exceeding 83% after automated optimization [34]. The system automatically adjusts parameters such as temperature, flow rate, and reagent concentrations to achieve optimal performance [34].

Continuous Flow Process Optimization

| Parameter | Batch Process | Microreactor | Continuous Flow |

|---|---|---|---|

| Temperature Control | Moderate | Excellent | Superior |

| Mixing Efficiency | Good | Excellent | Excellent |

| Heat Transfer | Limited | Superior | Superior |

| Mass Transfer | Moderate | Excellent | Excellent |

| Residence Time | Long (hours) | Short (minutes) | Very short (seconds-minutes) |

| Selectivity | Good | Excellent | Superior |

| Yield | 70-85% | 85-95% | 90-98% |

| Safety | Moderate | High | Very high |

| Environmental Impact | High waste | Low waste | Very low waste |

| Cost Efficiency | Moderate | High | Very high |

Manufacturing Process Integration

The integration of continuous flow technology with traditional manufacturing processes requires careful consideration of downstream processing requirements24. The continuous nature of flow processes necessitates compatible separation, purification, and isolation techniques to maintain process efficiency [24].

The pharmaceutical industry has increasingly adopted continuous flow manufacturing for active pharmaceutical ingredient production, with companies such as Pfizer, Novartis, and Merck investing heavily in this technology36. The advantages include reduced manufacturing time, improved product quality, and enhanced process control [36].

Scale-Up Considerations and Challenges

The scale-up of continuous flow processes from laboratory to industrial scale requires careful consideration of several factors38. The numbering-up approach, where multiple parallel reactors operate simultaneously, offers advantages over traditional scale-up methods [39].

Key challenges in industrial implementation include equipment reliability, process control systems, and regulatory compliance [40]. The development of robust process analytical technology enables real-time monitoring and control of critical process parameters [24].